molecular formula C10H15NO2 B6230365 4-(ethoxymethoxy)-2-methylaniline CAS No. 1486241-01-3

4-(ethoxymethoxy)-2-methylaniline

Cat. No.: B6230365
CAS No.: 1486241-01-3
M. Wt: 181.23 g/mol
InChI Key: QKGOWLACRNCBQZ-UHFFFAOYSA-N
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Description

This compound is structurally characterized by its ether-linked ethoxy-methoxy chain, which distinguishes it from simpler methoxy- or ethoxy-substituted analogs. The ethoxymethoxy group likely enhances solubility in organic solvents compared to shorter-chain ethers, making it a candidate for specialized organic synthesis or pharmaceutical intermediates.

Properties

CAS No.

1486241-01-3

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(ethoxymethoxy)-2-methylaniline

InChI

InChI=1S/C10H15NO2/c1-3-12-7-13-9-4-5-10(11)8(2)6-9/h4-6H,3,7,11H2,1-2H3

InChI Key

QKGOWLACRNCBQZ-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC(=C(C=C1)N)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxymethoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

In an industrial setting, the production of 4-(ethoxymethoxy)-2-methylaniline can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethoxy)-2-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Ethoxymethoxy)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(ethoxymethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-(ethoxymethoxy)-2-methylaniline with key analogs based on substituents, molecular weight, and physical properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Physical State Melting/Boiling Point Key References
4-(Ethoxymethoxy)-2-methylaniline C₁₁H₁₇NO₂ –OCH₂OCH₂CH₃ (4-position) 195.26 Not reported Not reported
4-Methoxy-2-methylaniline C₈H₁₁NO –OCH₃ (4-position) 137.18 Liquid Boiling point: 249°C
4-(3-Methoxypropoxy)-2-methylaniline C₁₁H₁₇NO₂ –OCH₂CH₂CH₂OCH₃ (4-position) 195.26 White crystalline solid Mp: 52–54°C; Bp: ~324°C
4-Chloro-2-methylaniline C₇H₈ClN –Cl (4-position) 141.60 Liquid or solid Mp: 24–26°C; Bp: 245°C
4-Methoxy-5-methyl-2-nitroaniline C₈H₁₀N₂O₃ –OCH₃ (4), –NO₂ (2), –CH₃ (5) 182.18 Solid Not reported

Key Observations :

  • Substituent Effects: Ether Chains: The ethoxymethoxy group in the target compound increases molecular weight and steric bulk compared to 4-methoxy-2-methylaniline. Similar molecular weights are observed in 4-(3-methoxypropoxy)-2-methylaniline, but the longer chain in the latter may reduce volatility (higher boiling point) . Electron-Withdrawing Groups: The nitro group in 4-methoxy-5-methyl-2-nitroaniline decreases basicity compared to the amine group in other analogs, altering reactivity in electrophilic substitution reactions .

Biological Activity

4-(Ethoxymethoxy)-2-methylaniline is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : 4-(ethoxymethoxy)-2-methylaniline
  • Molecular Formula : C11H15NO3
  • Molecular Weight : 211.25 g/mol
  • CAS Number : Not readily available in the provided sources.

The biological activity of 4-(ethoxymethoxy)-2-methylaniline is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in biochemical pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as signal transduction and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of methylaniline compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-(ethoxymethoxy)-2-methylaniline have shown effectiveness against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae.

CompoundMIC (µg/mL)Target Bacteria
4-(Ethoxymethoxy)-2-methylanilineTBDE. coli
Compound A (similar structure)4K. pneumoniae
Compound B (similar structure)8Staphylococcus aureus

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of 4-(ethoxymethoxy)-2-methylaniline. The compound's effects on human cell lines suggest a moderate cytotoxic effect at higher concentrations, which necessitates further investigation into its therapeutic index.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a series of methylaniline derivatives, including 4-(ethoxymethoxy)-2-methylaniline, were screened for antimicrobial activity. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with specific attention to their structure-activity relationships (SAR) .
  • Pharmacological Profiling : Another investigation focused on the pharmacological profiling of methylaniline derivatives highlighted their potential as enzyme inhibitors. The study utilized biochemical assays to determine the IC50 values for various targets, indicating that modifications in the side chains significantly influenced their inhibitory potency .

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